molecular formula C14H10F3NO2 B564336 Flufenamic Acid-d4 CAS No. 1185071-99-1

Flufenamic Acid-d4

Cat. No.: B564336
CAS No.: 1185071-99-1
M. Wt: 285.259
InChI Key: LPEPZBJOKDYZAD-ZEJCXXMWSA-N
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Description

Flufenamic Acid-d4 is a deuterium-labeled derivative of Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Flufenamic Acid due to the presence of deuterium atoms, which serve as tracers.

Mechanism of Action

Target of Action

Flufenamic Acid-d4, like its non-deuterated counterpart Flufenamic Acid, primarily targets several proteins and receptors in the body. The primary targets include Prostaglandin G/H synthase 1 and 2 , Aldo-keto reductase family 1 member C3 , Androgen receptor , and Peroxisome proliferator-activated receptors alpha and gamma . These targets play crucial roles in inflammation, pain sensation, and various metabolic processes.

Mode of Action

This compound acts by inhibiting the cyclooxygenase (COX) enzymes , which are involved in the synthesis of prostaglandins, compounds that play key roles in inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . It also modulates ion channels, blocking chloride channels and L-type Ca 2+ channels, modulating non-selective cation channels (NSC), and activating K+ channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of other prostaglandins. This results in a decrease in the levels of prostaglandins, which are involved in mediating pain, fever, and inflammation.

Pharmacokinetics

This compound, similar to Flufenamic Acid, is extensively protein-bound and is metabolized primarily through hydroxylation and glucuronidation . The elimination half-life is approximately 3 hours , and it is excreted via the urine (50%) and feces (36%) . The presence of a trifluoromethyl group in this compound is known to often improve the pharmacokinetics and bioavailability of drugs .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and pain due to its inhibition of prostaglandin synthesis . It has also been found to confer neuroprotection against brain injury secondary to cardiac arrest/cardiopulmonary resuscitation, improving survival and neurologic outcome, reducing neuropathological injuries, attenuating brain edema, and promoting microglia/macrophages from the pro-inflammatory subtype toward the anti-inflammatory subtype .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain polymers can stabilize Flufenamic Acid in both amorphous and metastable forms, inhibiting polymorphic transitions . This can have implications for the drug’s stability and efficacy. Furthermore, the chemical substitution of the polymer plays a more significant role in directing polymorphic transitions than the viscosity .

Biochemical Analysis

Biochemical Properties

Flufenamic Acid-d4, like its parent compound Flufenamic Acid, is known to interact with various enzymes and proteins. It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . It is also known to bind to and reduce the activity of prostaglandin F synthase and activate TRPC6 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve survival and neurologic outcome in mice after successful cardiopulmonary resuscitation . It was effective in reducing neuropathological injuries, attenuating brain edema, lessening the leakage of IgG and Evans blue dye, restoring tight junction protein expression, and promoting microglia/macrophages from the pro-inflammatory subtype toward the anti-inflammatory subtype .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It is reported to block the TRPM4 channel with high potency . This action is believed to confer neuroprotection against brain injury secondary to cardiac arrest/cardiopulmonary resuscitation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, in a study on mice subjected to cardiac arrest/cardiopulmonary resuscitation, this compound was administered once daily . The study found that it was effective in improving survival and neurologic outcome, reducing neuropathological injuries, and attenuating brain edema .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on rats, a relatively high dose of Flufenamic Acid was assessed for its efficacy and safety . The study found that the high dose did not prevent the occurrence of status epilepticus nor affect brain glucose hypometabolism .

Metabolic Pathways

Its parent compound, Flufenamic Acid, is known to undergo extensive metabolism, including hydroxylation and glucuronidation .

Transport and Distribution

Its parent compound, Flufenamic Acid, is known to be extensively protein-bound .

Subcellular Localization

Its parent compound, Flufenamic Acid, is known to interact with various subcellular structures, including enzymes and proteins located in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flufenamic Acid-d4 involves the incorporation of deuterium atoms into the Flufenamic Acid molecule. One common method is the catalytic hydrogenation of Flufenamic Acid in the presence of deuterium gas. This process typically requires a palladium on carbon catalyst and is conducted under high pressure and temperature conditions to ensure the efficient exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure uniform deuterium incorporation. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Flufenamic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Flufenamic Acid-d4 is extensively used in scientific research due to its unique properties. Some key applications include:

    Pharmacokinetic Studies: The deuterium label allows researchers to track the metabolic pathways and distribution of Flufenamic Acid in biological systems.

    Drug Metabolism: It helps in understanding the metabolic stability and biotransformation of Flufenamic Acid.

    Biological Research: Used in studies involving enzyme inhibition, ion channel modulation, and anti-inflammatory mechanisms.

    Industrial Applications: Employed in the development of new NSAIDs and in the study of drug-drug interactions.

Comparison with Similar Compounds

Flufenamic Acid-d4 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some related compounds include:

    Mefenamic Acid: Another anthranilic acid derivative with similar anti-inflammatory properties.

    Meclofenamic Acid: Known for its potent anti-inflammatory and analgesic effects.

    Niflumic Acid: A fenamate with anti-inflammatory and analgesic properties.

Uniqueness: The incorporation of deuterium atoms in this compound enhances its utility in research by providing a stable isotopic label that can be easily tracked in metabolic studies. This makes it a valuable tool for understanding the pharmacokinetics and metabolic pathways of Flufenamic Acid.

Properties

CAS No.

1185071-99-1

Molecular Formula

C14H10F3NO2

Molecular Weight

285.259

IUPAC Name

2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D

InChI Key

LPEPZBJOKDYZAD-ZEJCXXMWSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F

Synonyms

2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid-d4;  2-[3-(Trifluoromethyl)anilino]benzoic Acid-d4;  3’-Trifluoromethyldiphenylamine-2-carboxylic Acid-d4;  Fullsafe-d4;  INF 1837-d4;  Meralen-d4;  Sastridex-d4;  Surika-d4;  Tecramine-d4; _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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